molecular formula C7H15Cl2N2O2P B564901 Ifosfamide-d4 CAS No. 1189701-13-0

Ifosfamide-d4

Cat. No.: B564901
CAS No.: 1189701-13-0
M. Wt: 265.107
InChI Key: HOMGKSMUEGBAAB-QEOHIWEKSA-N
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Description

Ifosfamide-d4 is a deuterated analog of ifosfamide, a chemotherapeutic agent used primarily in the treatment of various cancers. Ifosfamide is an alkylating agent that belongs to the oxazaphosphorine group of nitrogen mustards. It is used in chemotherapy for the treatment of cancers such as testicular cancer, ovarian cancer, cervical cancer, osteosarcoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ifosfamide-d4 involves the incorporation of deuterium atoms into the ifosfamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route for ifosfamide involves the reaction of 2-chloroethylamine hydrochloride with diethyl phosphite, followed by cyclization to form the oxazaphosphorine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as the non-deuterated form, with additional steps to ensure the incorporation of deuterium. The process involves strict control of reaction conditions to achieve high yields and purity of the final product. The use of deuterated solvents and reagents is crucial in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Ifosfamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include active metabolites such as 4-hydroxyifosfamide and inactive metabolites such as dechloroethylifosfamide .

Scientific Research Applications

Ifosfamide-d4 is used extensively in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolism. It is used in:

Mechanism of Action

Ifosfamide-d4 exerts its effects through alkylation of DNA, leading to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately causing cell death. The biotransformation of this compound in the liver by cytochrome P450 enzymes is essential for its activation. The active metabolites, such as 4-hydroxyifosfamide, are responsible for the cytotoxic effects .

Comparison with Similar Compounds

Ifosfamide-d4 is similar to other oxazaphosphorine compounds such as cyclophosphamide and trofosfamide. it has unique properties due to the presence of deuterium atoms, which can lead to differences in metabolism and pharmacokinetics. Compared to cyclophosphamide, this compound requires higher doses to achieve similar therapeutic effects due to extensive inactivation by dechloroethylation .

List of Similar Compounds

  • Cyclophosphamide
  • Trofosfamide
  • Mafosfamide
  • Sufosfamide
  • Glufosfamide

Properties

IUPAC Name

N,3-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i1D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMGKSMUEGBAAB-QEOHIWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(COP(=O)(N(C1([2H])[2H])CCCl)NCCCl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675971
Record name 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189701-13-0
Record name 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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